Cas no 949-99-5 ((2S)-2-amino-3-(4-nitrophenyl)propanoic acid)

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid is a synthetic compound with distinct structural features. It is a chiral compound featuring a nitro group and an amino group, providing versatile chemical reactivity. This compound's structural complexity allows for diverse applications in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals. Its chirality offers a distinct advantage in asymmetric synthesis, potentially leading to higher enantiomeric purity in the resulting products.
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid structure
949-99-5 structure
商品名:(2S)-2-amino-3-(4-nitrophenyl)propanoic acid
CAS番号:949-99-5
MF:C9H10N2O4
メガワット:210.186702251434
MDL:MFCD00051221
CID:40396
PubChem ID:87573993

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 4-Nitro-L-phenylalanine
    • H-p-Nitro-Phe-OH
    • H-Phe(NO2)-OH . H2O
    • H-Phe(4-NO2)-OH
    • (S)-4-Nitrophenylalanine hydrate
    • H-Phe(4-NO_2)-OH
    • L-4-Nitrophe
    • 4-Nitro-L-phenylalanine Hydrate
    • (2S)-2-amino-3-(4-nitrophenyl)propanoic acid
    • (P-NO2)PHE-OH
    • 4-Nitro-3-phenyl-L-alanine
    • L-Phenylalanine, 4-nitro-
    • 2-AMino-3-(4-nitrophenyl)propanoic acid
    • L-4-Nitrophenylalanine
    • L-Phenylalanine,4-nitro
    • L-p-Nitrophenylalanine
    • Phenylalanine,4-nitro
    • p-Nitro-L-phenylalanine
    • H-Phe(4-NO2)-OH Hydrate
    • (s)-2-amino-3-(4-nitrophenyl)propanoic acid
    • p-Nitrophenylalanine
    • l-4-no2-phe-oh
    • L-beta-Nitrophenylalanine
    • Phenylalanine, 4-nitro-
    • (s)-4-nitrophenylalanine
    • L-3-(p-Nitrophenyl)alanine
    • l-4-nitro phenylalanine
    • L-4-nitro-phenylalanine
    • 4-Nitro-L-phenylalanine (ACI)
    • L
    • Alanine, 3-(p-nitrophenyl)-, L- (8CI)
    • (2S)-2-Azaniumyl-3-(4-nitrophenyl)propanoate
    • 3-(4-Nitrophenyl)-L-alanine
    • NSC 152925
    • CS-W020080
    • BRN 2809673
    • J-300422
    • NS00083414
    • Maybridge1_006682
    • PD196702
    • EINECS 213-446-8
    • 45BD1566VA
    • EN300-118973
    • 949-99-5
    • (2S)-2-amino-3-(4-nitrophenyl)propionic acid
    • ALANINE, 3-(p-NITROPHENYL)-, L-
    • W-100176
    • AKOS015888316
    • L-4-nitro phenyl alanine
    • 4-14-00-01677 (Beilstein Handbook Reference)
    • (S)-4-Nitrophenylalanine; 3-(4-Nitrophenyl)-L-alanine; L-4-NitrophenylalanineL-p-Nitrophenylalanine; NSC 152925; p-Nitro-L-phenylalanine; p-Nitrophenylalanine
    • 4-nitro-(S)-phenylalanine
    • 4-Nitrophenylalanine #
    • SCHEMBL26444
    • H-Phe(4-NO2)-OH.nH2O
    • CCG-44499
    • Q27258826
    • DB-003973
    • DTXSID401020875
    • Phenylalanine, 4-nitro-, L-
    • AS-14311
    • AKOS015853583
    • N0682
    • UNII-45BD1566VA
    • MFCD00051221
    • NSC-152925
    • MDL: MFCD00051221
    • インチ: 1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1
    • InChIKey: GTVVZTAFGPQSPC-QMMMGPOBSA-N
    • ほほえんだ: C(C1C=CC([N+](=O)[O-])=CC=1)[C@H](N)C(=O)O
    • BRN: 2809673

計算された属性

  • せいみつぶんしりょう: 210.06400
  • どういたいしつりょう: 210.064
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 243
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): -1.2
  • トポロジー分子極性表面積: 109

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.408
  • ゆうかいてん: 222-223 ºC
  • ふってん: 414.1 °C at760mmHg
  • フラッシュポイント: 204.2 °C
  • 屈折率: 1.614
  • PSA: 109.14000
  • LogP: 1.77270
  • ひせんこうど: 6.5° (c=1, in 5N HCl)
  • ようかいせい: 未確定

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid セキュリティ情報

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid 税関データ

  • 税関コード:2922499990
  • 税関データ:

    中国税関コード:

    2922499990

    概要:

    2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    P.輸入動植物/動植物製品検疫
    Q.海外動植物/動植物製品検疫
    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM220383-1000g
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid
949-99-5 97%
1000g
$304 2023-02-18
Chemenu
CM220383-500g
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid
949-99-5 97%
500g
$175 2023-02-18
Enamine
EN300-118973-0.5g
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid
949-99-5 95%
0.5g
$21.0 2023-11-13
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R021623-5g
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid
949-99-5 98%
5g
¥37 2024-07-19
Enamine
EN300-118973-0.25g
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid
949-99-5 95%
0.25g
$19.0 2023-11-13
Apollo Scientific
OR0679-1g
4-Nitro-L-phenylalanine
949-99-5
1g
£10.00 2023-05-18
Enamine
EN300-118973-2.5g
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid
949-99-5 95%
2.5g
$27.0 2023-11-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N55530-25g
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid
949-99-5
25g
¥96.0 2021-09-08
eNovation Chemicals LLC
D522838-5g
(S)-2-AMino-3-(4-nitrophenyl)propanoic acid
949-99-5 97%
5g
$180 2023-09-03
Apollo Scientific
OR0679-100g
4-Nitro-L-phenylalanine
949-99-5
100g
£36.00 2025-02-19

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  3 h, 0 °C
リファレンス
Transformation of L-phenylalanine to (S)-indoline-2-carboxylic acid without group-protection
Liu, Jin-Qiang; Chen, Xin-Zhi; Ji, Baoming; Zhao, Bang-Tun, Research on Chemical Intermediates, 2013, 39(3), 1143-1152

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  60 s, 0 °C
リファレンス
Green preparation of zolmitriptan intermediate
, China, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  35 min, 0 - 5 °C; 1 h, 0 - 5 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  neutralized, cooled
リファレンス
Chiral GAP catalysts of phosphonylated imidazolidinones and their applications in asymmetric Diels-Alder and Friedel-Crafts reactions
Qiao, Shuo; Mo, Junming; Wilcox, Cody B.; Jiang, Bo; Li, Guigen, Organic & Biomolecular Chemistry, 2017, 15(7), 1718-1724

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt → -20 °C; < 5 °C; 5 °C → 25 °C; 3 h, 25 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 7
リファレンス
Process for preparation of (-)-(S)-6-nitroindoline-2-carboxylic acid from L-phenylalanine
, China, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 1 h, 0 °C
1.2 Solvents: Water ;  15 min, cooled; heated
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  neutralized
リファレンス
Design and synthesis of calcium responsive magnetic resonance imaging agent: Its relaxation and luminescence studies
Tanwar, Jyoti; Datta, Anupama; Chauhan, Kanchan; Kumaran, S. Senthil; Tiwari, Anjani K.; et al, European Journal of Medicinal Chemistry, 2014, 82, 225-232

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  < 20 °C; < 20 °C; 12 h; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8, < 25 °C
リファレンス
Preparation of (αS)-α-methoxy-4-[[3-[4-[(methylsulfonyl)oxy]phenyl]propyl]amino]-benzenepropanoic acid as antidiabetic agent
, India, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  50 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  1 h, neutralized, 0 °C
リファレンス
Study on the synthesis of L-4-nitrophenylalanine
Liu, Jin-qiang; Qian, Chao; Zhang, Tao; Chen, Xin-zhi, Gaoxiao Huaxue Gongcheng Xuebao, 2009, 23(6), 1007-1012

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  10 °C; 2.5 h, 10 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 5
リファレンス
Distinct metabolites for photoreactive L-phenylalanine derivatives in Klebsiella sp. CK6 isolated from rhizosphere of a wild dipterocarp sapling
Wang, Lei; Hisano, Wataru; Murai, Yuta; Sakurai, Munenori; Muto, Yasuyuki; et al, Molecules, 2013, 18, 8393-8401

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  5 min, 50 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 7 - 8, cooled
リファレンス
Method for synthesis of L-4-nitrophenylalanine
, China, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt; 5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 2 - 3
リファレンス
Preparation of N-(N-benzoylphenylalanyl)phenylalanine dipeptide derivatives as antiviral agents
, China, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  -10 °C; < 0 °C; < 0 °C → -10 °C
1.2 -10 °C; < 5 °C; 1 h, 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Ammonia Solvents: Water ;  pH 8 - 9
リファレンス
Preparation of melphalan as nitrogen mustards chemotherapy drug
, China, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  3 h, 0 - 20 °C
リファレンス
A facile chiral pool synthesis of (S)-6-nitroindoline-2-carboxylic acid from L-phenylalanine
Liu, Jin-Qiang; Qian, Chao; Chen, Xin-Zhi, Synthesis, 2010, (3), 403-406

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  10 °C; 3 h, 8 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 6
リファレンス
Synthesis of new tetrazolyl derivatives of L- and D-phenylalanine
Tolstyakov, V. V.; Tolstobrova, E. S.; Zarubina, O. S.; Popova, E. A.; Protas, A. V.; et al, Russian Journal of Organic Chemistry, 2016, 52(11), 1681-1685

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  < 2 °C; < 20 °C; 30 min, 20 °C → rt
1.2 Reagents: Ammonia Solvents: Water ;  pH 9.5 - 10.5, < 5 °C
リファレンス
Process for preparation of Zolmitriptan via cyclization, reductive hydrogenation and diazotization
, China, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 - 5 °C; 2 h, 0 - 5 °C; 2 h, 20 - 30 °C; 2 h, 40 - 50 °C; 50 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 6 - 7, 0 °C
リファレンス
Process for synthesis of L-4-nitrophenylalanine
, China, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt → 0 °C; 0 °C → rt; 60 min, rt
1.2 Reagents: Water ;  0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  pH 6
リファレンス
Process for preparation of l-p-nitrophenylalanine dipeptide derivative and its application to prepare the medical preparations for treating diabetes mellitus
, China, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  < 30 °C; 30 °C → 0 °C; 5 °C; 2 h, 5 °C; 2 h, 20 - 30 °C; 2 h, 40 - 50 °C; 50 °C → rt
1.2 Reagents: Water ;  < 20 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  20 °C → 0 °C; 1 h, pH 6.3, 0 °C
リファレンス
Method for preparing zolmitriptan
, China, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 60 min, 0 °C; 1 h, rt
1.2 Reagents: Water ;  15 min, cooled
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  pH 6 - 8, cooled
リファレンス
Process for the preparation of L-p-nitrophenylalanine
Kong, Ling-qiang; Su, Xiao-yan; Wang, Lin-fa; Du, Pei-yan; Yang, Da-cheng, Xinan Daxue Xuebao, 2009, 31(9), 102-105

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt; 5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 2 - 3
リファレンス
Synthesis and anti-hepatitis B virus activities of Matijing-Su derivatives
Xu, Bixue; Huang, Zhengming; Liu, Changxiao; Cai, Zegui; Pan, Weidong; et al, Bioorganic & Medicinal Chemistry, 2009, 17(8), 3118-3125

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt → 10 °C; 10 °C; 2.5 h, 10 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 5 - 6
リファレンス
Synthesis and biological evaluation of Matijing-Su derivatives as potent anti-HBV agents
Qiu, Jingying; Xu, Bixue; Huang, Zhengming; Pan, Weidong; Cao, Peixue; et al, Bioorganic & Medicinal Chemistry, 2011, 19(18), 5352-5360

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Raw materials

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Preparation Products

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid 関連文献

(2S)-2-amino-3-(4-nitrophenyl)propanoic acidに関する追加情報

Introduction to (2S)-2-amino-3-(4-nitrophenyl)propanoic Acid (CAS No. 949-99-5)

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid, identified by its CAS number 949-99-5, is a significant compound in the field of chemical and biomedical research. This molecule, featuring a chiral center and a nitrophenyl group, has garnered attention for its potential applications in drug development and synthetic chemistry. The unique structural properties of this compound make it a valuable intermediate in the synthesis of various pharmacologically active agents.

The< strong> nitrophenyl moiety in (2S)-2-amino-3-(4-nitrophenyl)propanoic acid contributes to its reactivity and interaction with biological targets. This feature has been exploited in the design of novel therapeutic agents targeting neurological and inflammatory disorders. Recent studies have highlighted the compound's role as a building block in the synthesis of protease inhibitors, which are crucial in treating conditions such as cancer and autoimmune diseases.

In the realm of synthetic chemistry, (2S)-2-amino-3-(4-nitrophenyl)propanoic acid serves as a versatile precursor for the preparation of more complex molecules. Its chiral center allows for the creation of enantiomerically pure compounds, which are often essential for achieving desired pharmacological effects. The< strong> amino group provides a site for further functionalization, enabling chemists to tailor the compound's properties for specific applications.

Recent advancements in drug discovery have seen the incorporation of (2S)-2-amino-3-(4-nitrophenyl)propanoic acid into libraries of compounds screened for biological activity. Researchers have been particularly interested in its potential as a scaffold for developing new antibiotics and antiviral agents. The< strong> 4-nitrophenyl group enhances the compound's ability to interact with biological receptors, making it a promising candidate for targeted therapy.

The compound's< strong> stereochemistry plays a critical role in its biological efficacy. The (S)-configuration at the chiral center influences how the molecule binds to its target proteins, affecting its potency and selectivity. This has led to investigations into optimizing the stereochemical properties of related compounds for improved therapeutic outcomes.

Moreover, (2S)-2-amino-3-(4-nitrophenyl)propanoic acid has been studied for its potential role in materials science. Its unique structural features make it suitable for applications in polymer chemistry and nanotechnology. Researchers are exploring its use in creating novel materials with enhanced mechanical and thermal properties.

The< strong> propanoic acid moiety provides a hydrophobic anchor that can be utilized to design molecules with specific solubility profiles. This property is particularly valuable in formulating drugs that require precise delivery systems, such as targeted nanoparticles or liposomes.

In conclusion, (2S)-2-amino-3-(4-nitrophenyl)propanoic acid (CAS No. 949-99-5) is a multifaceted compound with significant implications in pharmaceuticals, synthetic chemistry, and materials science. Its structural features and stereochemical properties make it a valuable tool for researchers seeking to develop innovative treatments and advanced materials. As research continues to uncover new applications for this compound, its importance in the scientific community is likely to grow.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:949-99-5)(2S)-2-amino-3-(4-nitrophenyl)propanoic acid
A1207548
清らかである:99%
はかる:500g
価格 ($):171.0